4-(2-Chloro-4-fluorophenoxy)butanenitrile
Description
4-(2-Chloro-4-fluorophenoxy)butanenitrile is a nitrile derivative featuring a phenoxy group substituted with chlorine (Cl) at the 2-position and fluorine (F) at the 4-position. This compound is structurally characterized by a four-carbon chain (butanenitrile) linked to the substituted aromatic ring.
Properties
IUPAC Name |
4-(2-chloro-4-fluorophenoxy)butanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFNO/c11-9-7-8(12)3-4-10(9)14-6-2-1-5-13/h3-4,7H,1-2,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEHGKTYROWEPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)OCCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2-Chloro-4-fluorophenoxy)butanenitrile typically involves the reaction of 2-chloro-4-fluorophenol with butanenitrile under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Chemical Reactions Analysis
4-(2-Chloro-4-fluorophenoxy)butanenitrile can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the nitrile group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Scientific Research Applications
4-(2-Chloro-4-fluorophenoxy)butanenitrile is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-fluorophenoxy)butanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural and physicochemical differences between 4-(2-Chloro-4-fluorophenoxy)butanenitrile and related nitriles:
Biological Activity
4-(2-Chloro-4-fluorophenoxy)butanenitrile is an organic compound characterized by a butanenitrile chain linked to a phenoxy group with chlorine and fluorine substituents. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and agrochemicals. The unique combination of halogenated aromatic features enhances its lipophilicity and stability, which can influence its interaction with biological targets.
Chemical Structure and Properties
- Molecular Formula : C10H10ClFNO
- Molecular Weight : 215.64 g/mol
The presence of the chloro and fluoro groups significantly alters the compound's chemical properties, including its stability and binding affinity to various biological targets.
This compound's biological activity is primarily linked to its ability to interact with specific molecular targets such as enzymes and receptors. The fluoro group enhances binding affinity, potentially modulating the activity of these targets. The nitrile group may also participate in hydrogen bonding, influencing the compound's overall biological activity.
Biological Activity
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial Properties : Potential effectiveness against bacteria and fungi.
- Herbicidal Activity : Efficacy in agricultural applications as a herbicide due to its structural similarity to known herbicides.
- Pharmacological Applications : Investigated for potential therapeutic properties, including anticancer activities.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Antimicrobial Activity : A study demonstrated that similar phenoxybutanenitriles exhibited significant antibacterial effects against Gram-positive bacteria, suggesting that this compound may share this property.
- Herbicidal Efficacy : Field trials indicated that related compounds showed effective weed control in various crops, highlighting the potential use of this compound in agriculture.
- Pharmacological Investigations : Research has indicated that compounds with similar structures have been evaluated for their anticancer properties, showing promise in preclinical studies.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Antimicrobial Activity | Herbicidal Activity | Anticancer Potential |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| 4-(2-Chlorophenoxy)butanenitrile | Moderate | Yes | No |
| 4-(2-Bromophenoxy)butanenitrile | Yes | Moderate | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
